Lithium silicon

Overview

Description

Synthesis Analysis

Silicon (Si) has emerged as a potent anode material for lithium-ion batteries (LIBs), but faces challenges like low electrical conductivity and significant volume changes during lithiation/delithiation, leading to material pulverization and capacity degradation . Recent research on nanostructured Si aims to mitigate volume expansion and enhance electrochemical performance .

Molecular Structure Analysis

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons .

Chemical Reactions Analysis

Lithium Silicon is a reducing agent. Reacts with oxidizing agents. Reacts, usually vigorously, with any substance having active hydrogen atoms to liberate gaseous hydrogen .

Physical And Chemical Properties Analysis

Lithium Silicon is a black lustrous powder or cohesive lump with a sharp irritating odor . It is an alloy of lithium and silicon. The powder reacts with water or moisture in air to form lithium hydroxide and flammable hydrogen gas .

Scientific Research Applications

Si as a Promising Anode for LIBs : Silicon is considered one of the most promising next-generation anodes for lithium-ion batteries due to its exceptional capacity and proper working voltage. However, the dramatic volume change during lithiation/delithiation processes results in poor cyclic stability, which is a critical problem hindering its practical application (Zuo, Zhu, Müller‐Buschbaum, & Cheng, 2017).

Improving LIB Storage Properties : Strategies to improve the anode's cyclability and rate capability in LIBs involve controlling the nanostructure and morphology of the Si electrode and incorporating conductive species (Du, Wang, & Chen, 2016).

Role of Electrolyte Additives and Binders : Designer electrolyte additives and polymeric binders are considered economical and effective strategies to mitigate the disadvantages of silicon anodes, such as excessive volume changes and low electrical and ionic conductivities (Eshetu & Figgemeier, 2019).

Challenges of Silicon-Based Anodes : Despite its high specific capacity, silicon anodes face challenges like large volume changes and structural degradation, hindering wide commercialization. Understanding lithiation and delithiation behaviors and interphase reaction mechanisms is crucial for developing practical silicon electrodes for LIBs (Zhang, Wang, Xiao, Xu, Graff, Yang, Choi, Wang, Li, & Liu, 2013).

Silicon Monoxide as Anode Material : Silicon monoxide (SiO) has high specific capacity and suitable charge potential for LIBs, but faces challenges like severe volume change during lithiation/delithiation and low electrical conductivity, affecting interfacial stability and electrochemical performance (Zhu, Li, Hu, Zhang, & Zhao, 2022).

Silicon Nanowire Anodes : Silicon nanowire anodes can accommodate large strain without pulverization, providing good electronic contact and conduction, and maintain high capacity with minimal fading during cycling (Chan, Peng, Liu, Mcilwrath, Zhang, Huggins, & Cui, 2008).

Pomegranate-Inspired Silicon Anodes : A pomegranate-inspired hierarchical structure for silicon anodes addresses issues like structural degradation and instability of the solid-electrolyte interphase caused by large volume change during cycling, leading to improved cyclability and capacity retention (Liu, Lu, Zhao, McDowell, Lee, Zhao, & Cui, 2014).

Carbon-Silicon Hybrids for Lithium Storage : Carbon-silicon hybrid materials, classified based on dimensional variations, are explored to improve lithium storage performance of silicon, with synergistic effects enhancing performance (Zhang, Kong, Li, & Zhi, 2018).

Self-Healing Binders for Silicon Anodes : Self-healing binders like poly(ether-thioureas) can repair damage to silicon anodes in situ, buffering volume changes and overcoming mechanical strain during charge/discharge processes, enhancing the longevity of silicon-based LIBs (Chen, Wu, Su, Chen, Yan, Al-Mamun, Tang, & Zhang, 2021).

Acoustic Emission in Silicon Electrodes : Acoustic emission techniques help understand structural changes in silicon electrodes for LIBs, revealing that brittle fracture of silicon particles during alloying is a primary cause of rapid decay in cell capacity (Rhodes, Dudney, Lara-Curzio, & Daniel, 2010).

Mechanism of Action

Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium;silicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLDJSZFKQJMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

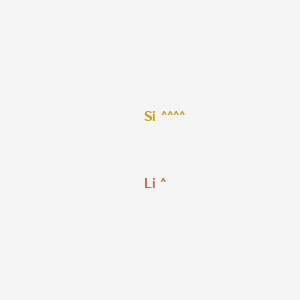

[Li].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li.Si, LiSi | |

| Record name | LITHIUM SILICON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

35.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium silicon appears as a black lustrous powder or cohesive lump with a sharp irritating odor. An alloy of lithium and silicon. | |

| Record name | LITHIUM SILICON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

68848-64-6 | |

| Record name | LITHIUM SILICON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium alloy, nonbase, Li,Si | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(Chloroacetyl)-1H-imidazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B561368.png)

![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)

![3-Oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B561377.png)

![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)